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molecular formula C11H13IO2 B169172 Tert-butyl 2-iodobenzoate CAS No. 110349-26-3

Tert-butyl 2-iodobenzoate

Cat. No. B169172
M. Wt: 304.12 g/mol
InChI Key: DKOWOQYYXGDSMO-UHFFFAOYSA-N
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Patent
US08106070B2

Procedure details

2-Iodobenzoic acid (10.06 g, 40.56 mmol) was converted to 2-iodobenzoic chloride by reacting with oxalyl chloride (5.34 mL, 60.84 mmol) in methylene chloride (100 mL), initiated by a drop DMF. The solvent and excess oxalyl chloride were removed by rotary evaporation. To a 250 mL one neck round bottom flask was charged t-butanol with THF (50 mL) and then cooled to −78 C. A solution of n-butyl lithium in hexanes (2.5 M, 24.3 mL) was added, followed by the solution of 2-iodobenzoic chloride in THF (50 mL). The resulting reaction mixture was stirred at −78 C for 20 min and then at rt for 2 hours. The reaction was quenched by water and worked up. The product was purified by flash chromatography to afford the title compound as a white solid.
Quantity
10.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.34 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].I[C:12]1C=CC=[CH:17][C:13]=1[C:14](Cl)=O.C(Cl)(=O)C(Cl)=O.CN(C=O)C>C(Cl)Cl>[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][C:13]([CH3:17])([CH3:14])[CH3:12])=[O:5]

Inputs

Step One
Name
Quantity
10.06 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C(=O)Cl)C=CC=C1
Step Three
Name
Quantity
5.34 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred at −78 C for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and excess oxalyl chloride were removed by rotary evaporation
ADDITION
Type
ADDITION
Details
To a 250 mL one neck round bottom flask was charged t-butanol with THF (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78 C
ADDITION
Type
ADDITION
Details
A solution of n-butyl lithium in hexanes (2.5 M, 24.3 mL) was added
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WAIT
Type
WAIT
Details
at rt for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by water
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
IC1=C(C(=O)OC(C)(C)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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